(S)-tert-butyl 2-acetylmorpholine-4-carboxylate
Overview
Description
(S)-tert-Butyl 2-acetylmorpholine-4-carboxylate is a chiral compound with a morpholine ring substituted at the 2-position with an acetyl group and at the 4-position with a carboxylate group. The tert-butyl group is attached to the carboxylate, providing steric hindrance and influencing the compound’s reactivity and solubility. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate acid catalyst.
Acetylation: The morpholine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The acetylated morpholine is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the acetyl group can yield alcohol derivatives.
Substitution: The tert-butyl group can be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-tert-Butyl 2-acetylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 2-acetylmorpholine-4-carboxylate (racemic mixture): Lacks the chirality of the (S)-enantiomer.
tert-Butyl 2-acetylpiperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
tert-Butyl 2-acetylmorpholine-4-carboxamide: Contains a carboxamide group instead of a carboxylate group.
Uniqueness: (S)-tert-Butyl 2-acetylmorpholine-4-carboxylate is unique due to its chiral nature, which can impart specific biological activities and interactions. The presence of the tert-butyl group also influences its chemical reactivity and solubility, distinguishing it from similar compounds.
Properties
IUPAC Name |
tert-butyl (2S)-2-acetylmorpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFWUIUVLJYDF-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CN(CCO1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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